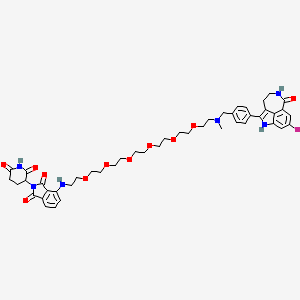
iRucaparib-AP6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
iRucaparib-AP6 is a highly efficient and specific proteolysis-targeting chimera (PROTAC) designed to degrade poly (ADP-ribose) polymerase 1 (PARP1). This compound is notable for its ability to block both the catalytic activity and scaffolding effects of PARP1, making it a valuable tool in scientific research and potential therapeutic applications .
Aplicaciones Científicas De Investigación
iRucaparib-AP6 has a wide range of scientific research applications:
Chemistry: Used as a biochemical probe to study the role of PARP1 in various cellular processes.
Biology: Employed in research to understand the mechanisms of DNA repair and the role of PARP1 in cellular stress responses
Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by PARP1 hyperactivation, such as certain cancers and cardiovascular diseases
Industry: Utilized in the development of new therapeutic agents targeting PARP1.
Mecanismo De Acción
Target of Action
iRucaparib-AP6 is a highly efficient and specific PROTAC PARP1 degrader . The primary target of this compound is PARP1 , an enzyme that plays an essential role in DNA repair .
Mode of Action
This compound, a non-trapping PARP1 degrader, blocks both the catalytic activity and scaffolding effects of PARP1 . By targeting the genetically-mutated cancer cells that lack a DNA repair mechanism, this compound causes cancer cell death and reduces tumor growth .
Biochemical Pathways
The action of this compound affects the poly-ADP-ribosylation signaling in cells . This signaling pathway is crucial for the repair of DNA strand breaks. The disruption of this pathway compromises genetic stability and is a known mechanism of cancer initiation, development, and progression .
Pharmacokinetics
It’s known that this compound induces robust parp1 degradation at concentrations as low as 50 nm .
Result of Action
The result of this compound action is the degradation of PARP1 , which leads to the blocking of both the catalytic activity and scaffolding effects of PARP1 . This leads to the death of cancer cells and reduction in tumor growth .
Action Environment
It’s known that the presence of the parp1 protein with uncompromised dna-binding activities is required for this compound-induced innate immune response .
Análisis Bioquímico
Biochemical Properties
iRucaparib-AP6 interacts with PARP1, an enzyme that plays a crucial role in DNA repair . It blocks both the catalytic activity and scaffolding effects of PARP1 . This interaction results in the degradation of PARP1, disrupting its role in DNA repair .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . It also induces robust PARP1 degradation in HeLa cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the enzymatic activity of PARP1 . It also disrupts the scaffolding effects of PARP1, which are crucial for DNA repair .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it induces robust PARP1 degradation in primary rat neonatal cardiomyocytes within 24 hours .
Metabolic Pathways
This compound is involved in the DNA damage response pathway by interacting with PARP1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
iRucaparib-AP6 is synthesized using PROTAC technology, which involves linking a ligand that binds to PARP1 with a ligand that recruits an E3 ubiquitin ligase. The synthesis typically involves multiple steps, including the preparation of the individual ligands and their subsequent conjugation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. This process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
iRucaparib-AP6 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically participate in oxidation, reduction, or substitution reactions as its primary function is to degrade PARP1 .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as rucaparib, pomalidomide, and various coupling agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
Major Products Formed
The major product formed from the reaction involving this compound is the degradation of PARP1, leading to the inhibition of PARP1-mediated poly-ADP-ribosylation signaling .
Comparación Con Compuestos Similares
iRucaparib-AP6 is unique among PARP1 inhibitors due to its dual action of inhibiting PARP1’s catalytic activity and promoting its degradation. Similar compounds include:
Niraparib: Another PARP1 inhibitor that functions similarly to olaparib.
Talazoparib: Known for its potent PARP1 trapping activity but does not promote degradation.
This compound stands out due to its ability to decouple PARP1 inhibition from PARP1 trapping, providing a unique approach to targeting PARP1 .
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDCINUVWULST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55FN6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the main advantage of using iRucaparib-AP6 in PARP1 research?
A1: this compound allows researchers to specifically degrade PARP1, effectively decoupling the effects of PARP1 trapping from its inhibition []. This is important because traditional PARP inhibitors can have both effects, making it difficult to isolate the specific consequences of each mechanism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)


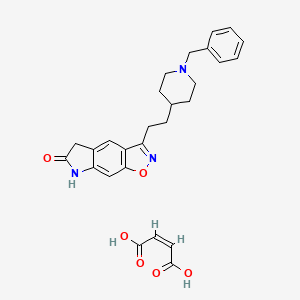
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
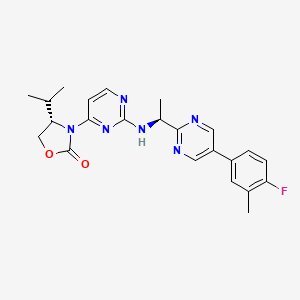
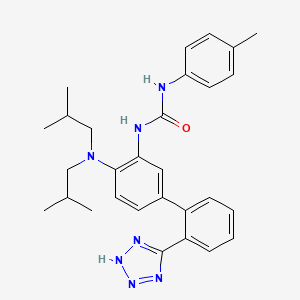

![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)
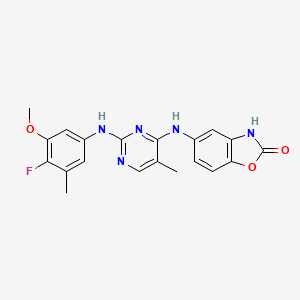
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)

